molecular formula C16H17FN2O4 B2995113 3-[1-(3-fluoro-4-methylbenzoyl)piperidin-4-yl]-1,3-oxazolidine-2,4-dione CAS No. 2034275-36-8

3-[1-(3-fluoro-4-methylbenzoyl)piperidin-4-yl]-1,3-oxazolidine-2,4-dione

Cat. No.: B2995113
CAS No.: 2034275-36-8
M. Wt: 320.32
InChI Key: KTZMTGWXCRZKTB-UHFFFAOYSA-N
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Description

3-[1-(3-Fluoro-4-methylbenzoyl)piperidin-4-yl]-1,3-oxazolidine-2,4-dione is a synthetic organic compound featuring a 1,3-oxazolidine-2,4-dione core fused to a piperidine ring substituted with a 3-fluoro-4-methylbenzoyl group. The oxazolidine-dione moiety is a hallmark of bioactive molecules, often associated with diverse pharmacological and pesticidal activities.

Properties

IUPAC Name

3-[1-(3-fluoro-4-methylbenzoyl)piperidin-4-yl]-1,3-oxazolidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17FN2O4/c1-10-2-3-11(8-13(10)17)15(21)18-6-4-12(5-7-18)19-14(20)9-23-16(19)22/h2-3,8,12H,4-7,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTZMTGWXCRZKTB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)N2CCC(CC2)N3C(=O)COC3=O)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17FN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[1-(3-fluoro-4-methylbenzoyl)piperidin-4-yl]-1,3-oxazolidine-2,4-dione typically involves multiple steps. One common approach starts with the preparation of the piperidine derivative, followed by the introduction of the benzoyl group and the formation of the oxazolidine-2,4-dione ring. The reaction conditions often require the use of specific reagents and catalysts to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to scale up the synthesis. This includes the use of continuous flow reactors, automated synthesis systems, and stringent quality control measures to ensure consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

3-[1-(3-fluoro-4-methylbenzoyl)piperidin-4-yl]-1,3-oxazolidine-2,4-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds.

Scientific Research Applications

3-[1-(3-fluoro-4-methylbenzoyl)piperidin-4-yl]-1,3-oxazolidine-2,4-dione has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity, including its effects on cellular processes.

    Medicine: Researchers investigate its potential as a therapeutic agent for various diseases.

    Industry: The compound is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-[1-(3-fluoro-4-methylbenzoyl)piperidin-4-yl]-1,3-oxazolidine-2,4-dione involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological pathways. The compound’s effects are mediated through its binding to these targets, leading to changes in cellular function and signaling.

Comparison with Similar Compounds

Structural and Functional Analogues

The following table summarizes key structural analogs of 3-[1-(3-fluoro-4-methylbenzoyl)piperidin-4-yl]-1,3-oxazolidine-2,4-dione, highlighting differences in substituents, molecular weights, and reported activities:

Compound Name (CAS No.) Molecular Formula Molecular Weight Key Substituents/Modifications Biological Activity/Application Source (Evidence ID)
Target Compound Likely C₁₇H₁₇FN₂O₄* ~338.3 g/mol 3-Fluoro-4-methylbenzoyl on piperidine Unknown (Research use inferred) N/A
(R)-5-(3-{4-[(2-Furan-2-yl-5-methyl-1,3-oxazol-4-yl)methoxy]-3-methoxyphenyl}propyl)-1,3-oxazolidine-2,4-dione C₂₅H₂₅N₃O₈ 495.48 g/mol Furan-oxazole-methoxyphenyl chain PPARγ agonist (EC₅₀ reported)
Famphur C₁₆H₁₅N₂O₃S 315.37 g/mol 3-Anilino, 5-methyl, 4-phenoxyphenyl Pesticide (insecticide/acaricide)
Vinclozolin (50471-44-8) C₁₂H₉Cl₂NO₃ 286.11 g/mol 3,5-Dichlorophenyl, 5-methyl, 5-vinyl Fungicide (gray mold control)
BI96718 (2035000-38-3) C₁₅H₁₆N₂O₄S 320.36 g/mol Thiophene-propenoyl on piperidine Research chemical (undisclosed activity)
BK12533 (2034275-52-8) C₁₅H₁₇N₃O₅ 319.31 g/mol 6-Methoxypyridine-3-carbonyl on piperidine Research chemical (undisclosed activity)

Note: The molecular formula of the target compound is inferred based on structural similarity to BK12533 (C₁₅H₁₇N₃O₅) with additional fluorine and methyl groups.

Key Structural Differences and Implications

  • Oxazolidine-Dione Modifications: Vinclozolin and famphur feature substitutions at the 3- and 5-positions of the oxazolidine ring (e.g., dichlorophenyl, anilino), which are critical for fungicidal and pesticidal activities . In contrast, PPARγ agonists like the furan-oxazole derivative prioritize extended hydrophobic chains for nuclear receptor interaction .
  • Piperidine vs. Non-Piperidine Scaffolds: The piperidine-linked compounds (target, BI96718, BK12533) may exhibit improved conformational flexibility compared to vinclozolin’s rigid dichlorophenyl-vinyl structure, influencing target selectivity .

Structure-Activity Relationship (SAR) Insights

  • Electron-Withdrawing Groups : Fluorine and chlorine atoms (target compound, vinclozolin) enhance binding to hydrophobic pockets in biological targets, whereas methoxy groups (BK12533) may improve solubility .
  • Steric Effects : Bulky substituents like the furan-oxazole chain in PPARγ agonists likely prevent off-target interactions, a design principle that could extend to the target compound .
  • Metabolic Stability : The piperidine-thiophene linkage in BI96718 may reduce oxidative metabolism compared to the target compound’s benzoyl group, though this requires experimental validation .

Biological Activity

3-[1-(3-fluoro-4-methylbenzoyl)piperidin-4-yl]-1,3-oxazolidine-2,4-dione is a synthetic compound that has garnered interest for its potential biological activities. This compound features a unique structural configuration that may influence its interaction with biological macromolecules, leading to various pharmacological effects.

Chemical Structure and Properties

The compound's IUPAC name is this compound. Its chemical structure includes a piperidine ring and an oxazolidine moiety, which are known for their biological activity.

PropertyValue
Molecular FormulaC22H22F2N4O2
Molecular Weight414.43 g/mol
SolubilitySoluble in organic solvents

The biological activity of this compound may stem from its ability to interact with specific enzymes and receptors within the body. The oxazolidine ring is known for its role in antibiotic activity, particularly against Gram-positive bacteria. Preliminary studies suggest that this compound may exhibit similar antimicrobial properties.

Antimicrobial Activity

Research indicates that derivatives of oxazolidine compounds often demonstrate significant antimicrobial effects. For instance, a related study showed that oxazolidine derivatives had promising activity against Mycobacterium tuberculosis with minimum inhibitory concentration (MIC) values comparable to established antibiotics like linezolid .

Enzyme Inhibition

The compound's structure suggests potential as an enzyme inhibitor. Studies on similar compounds have demonstrated their capacity to inhibit acetylcholinesterase (AChE) and urease, which are critical targets in treating neurological disorders and managing urinary tract infections, respectively .

Case Studies and Research Findings

  • Antimycobacterial Activity : A study evaluated various oxazolidine derivatives against drug-sensitive and resistant strains of M. tuberculosis. Compounds with structural similarities to the target compound exhibited MIC values indicating strong antimycobacterial activity .
  • Enzyme Inhibition : Research on piperidine-containing compounds revealed their effectiveness as AChE inhibitors. The inhibition rates were significantly higher than those of standard drugs, suggesting that the target compound could possess similar or enhanced inhibitory effects .
  • Binding Affinity Studies : Docking studies have been conducted to assess the binding interactions of oxazolidine derivatives with target enzymes. These studies indicated favorable binding affinities, suggesting that modifications in the piperidine moiety could enhance biological activity .

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